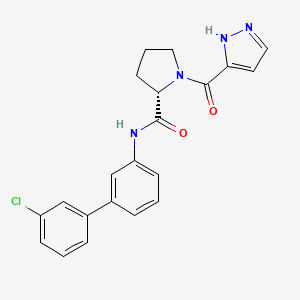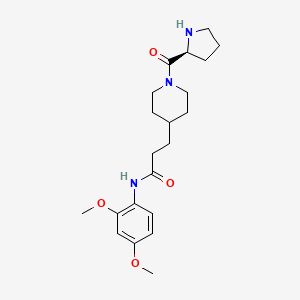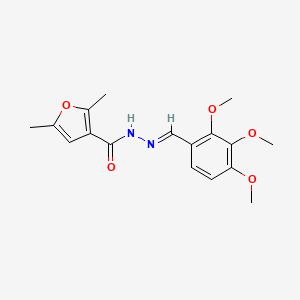![molecular formula C19H28N4O3 B5591666 8-[(2-ethyl-5-pyrimidinyl)carbonyl]-2-(2-methoxyethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5591666.png)
8-[(2-ethyl-5-pyrimidinyl)carbonyl]-2-(2-methoxyethyl)-2,8-diazaspiro[5.5]undecan-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a diazaspiro[5.5]undecane derivative, a class known for its diverse chemical and biological properties. These compounds have been synthesized through various methods, involving spirocyclization and multicomponent reactions, highlighting their complex structure and potential applications in different fields excluding drug use and dosage considerations.
Synthesis Analysis
The synthesis of diazaspiro[5.5]undecane derivatives typically involves intramolecular spirocyclization of pyridine substrates, where the reaction includes in situ activation followed by intramolecular addition of an attached β-dicarbonyl nucleophile (Parameswarappa & Pigge, 2011). Another approach involves reactions of 1,3-diaryl-2-propen-1-ones with barbituric acid under refluxing conditions without a catalyst (Ahmed et al., 2012). These methods highlight the versatility and complexity in synthesizing such compounds.
Molecular Structure Analysis
Diazaspiro[5.5]undecane derivatives' molecular structures have been elucidated through various spectroscopic techniques, including NMR, mass spectrometry, and X-ray crystallography. For instance, the crystal structure and spectroscopic analysis of certain derivatives have revealed detailed insights into their molecular frameworks and stereochemistry, demonstrating the intricate nature of these compounds (Moser, Bertolasi, & Vaughan, 2005).
Chemical Reactions and Properties
The chemical reactivity of diazaspiro[5.5]undecane derivatives includes their participation in various organic transformations, such as Michael addition reactions and multicomponent reactions (MCRs), leading to a wide range of functionalized products. These reactions underscore the compounds' utility in synthetic organic chemistry and their potential for further chemical modifications (Li et al., 2014).
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Researchers have developed methods for synthesizing substituted 3,9-diazaspiro[5.5]undecanes via intramolecular spirocyclization, highlighting the compound's relevance in chemical synthesis and potential applications in creating bioactive molecules (Parameswarappa & Pigge, 2011). This synthetic approach underscores the versatility and adaptability of the diazaspiro[5.5]undecane framework for further chemical modifications and applications.
Bioactivity and Potential Therapeutic Applications
A comprehensive review discussed the biological activity and synthesis of 1,9-diazaspiro[5.5]undecanes, including those fused with arenes or heteroarenes and/or containing a carbonyl group at position 2. These compounds have been considered for treating a range of disorders, including obesity, pain, immune system, cell signaling, cardiovascular, and psychotic disorders, indicating the significant therapeutic potential of the diazaspiro[5.5]undecane derivatives (Blanco‐Ania, Heus, & Rutjes, 2017).
Antihypertensive Properties
The synthesis and antihypertensive activity of a series of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones have been reported, showcasing the compound's potential as antihypertensive agents. These findings contribute to the understanding of the structure-activity relationship necessary for designing effective antihypertensive drugs and highlight the therapeutic relevance of diazaspiro[5.5]undecane derivatives in cardiovascular disease management (Caroon et al., 1981).
Safety and Hazards
The safety and hazards associated with this compound would depend on its specific properties and biological activity. It’s important to handle all chemicals with appropriate safety precautions, and any compound intended for use as a drug would need to undergo extensive testing to determine its safety .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
8-(2-ethylpyrimidine-5-carbonyl)-2-(2-methoxyethyl)-2,8-diazaspiro[5.5]undecan-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N4O3/c1-3-16-20-11-15(12-21-16)18(25)23-8-4-6-19(14-23)7-5-17(24)22(13-19)9-10-26-2/h11-12H,3-10,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QILRIGBPVACJNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=C(C=N1)C(=O)N2CCCC3(C2)CCC(=O)N(C3)CCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B5591612.png)
![ethyl 4-[(2-isopropyl-4-methyl-1,3-thiazol-5-yl)carbonyl]-1-piperazinecarboxylate](/img/structure/B5591621.png)
![3-[(2-chloro-5-nitrobenzylidene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5591628.png)
![5-{[4-(2-furoyl)-1-piperazinyl]acetyl}-10,11-dihydro-5H-dibenzo[b,f]azepine oxalate](/img/structure/B5591630.png)
![N-(2,4-dimethoxyphenyl)-N-{2-oxo-2-[2-(3-pyridinylmethylene)hydrazino]ethyl}benzenesulfonamide](/img/structure/B5591642.png)
![2-anilino-N-[2-(3-pyridinyloxy)propyl]-5-pyrimidinecarboxamide](/img/structure/B5591648.png)
![N-{[(4-isopropoxyphenyl)amino]carbonyl}-4-nitrobenzamide](/img/structure/B5591661.png)
![N-[4-(methylthio)phenyl]-N'-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)urea](/img/structure/B5591672.png)


![4-(4-morpholinylmethyl)-N'-[4-(3-thietanyloxy)benzylidene]benzohydrazide](/img/structure/B5591691.png)